molecular formula C20H16BrN3O3S B14985974 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinylmethyl)acetamide

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinylmethyl)acetamide

Cat. No.: B14985974
M. Wt: 458.3 g/mol
InChI Key: XRYYJFMZSWSOGK-UHFFFAOYSA-N
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Description

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated dibenzo-thiazine core and a pyridinylmethylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinylmethyl)acetamide typically involves multiple steps:

    Formation of the Dibenzo-thiazine Core: The initial step involves the synthesis of the dibenzo-thiazine core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Bromination: The dibenzo-thiazine core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Introduction of the Pyridinylmethylacetamide Moiety: The final step involves the coupling of the brominated dibenzo-thiazine core with a pyridinylmethylacetamide derivative. This can be achieved through a nucleophilic substitution reaction, often using a base such as potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: NaN3 in DMF, KSCN in acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinylmethyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers are exploring its potential as a biochemical probe to study various biological processes. Its ability to interact with specific proteins or enzymes makes it useful in biochemical assays.

    Medicine: The compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can influence cellular signaling pathways, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a brominated dibenzo-thiazine core and a pyridinylmethylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C20H16BrN3O3S

Molecular Weight

458.3 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C20H16BrN3O3S/c21-15-7-8-18-17(10-15)16-5-1-2-6-19(16)28(26,27)24(18)13-20(25)23-12-14-4-3-9-22-11-14/h1-11H,12-13H2,(H,23,25)

InChI Key

XRYYJFMZSWSOGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)N(S2(=O)=O)CC(=O)NCC4=CN=CC=C4

Origin of Product

United States

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